2,5-Dichloro-6-cyclopropylnicotinonitrile
Overview
Description
2,5-Dichloro-6-cyclopropylnicotinonitrile is a chemical compound with the molecular formula C₉H₆Cl₂N₂ and a molecular weight of 213.06 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its two chlorine atoms and a cyclopropyl group attached to a nicotinonitrile core.
Preparation Methods
The synthesis of 2,5-Dichloro-6-cyclopropylnicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichloronicotinonitrile and cyclopropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). A base such as potassium carbonate (K₂CO₃) is used to facilitate the reaction.
Procedure: The 2,5-dichloronicotinonitrile is reacted with cyclopropyl bromide in the presence of the base and solvent. The mixture is heated to reflux for several hours to ensure complete reaction.
Chemical Reactions Analysis
2,5-Dichloro-6-cyclopropylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, reaction with amines can lead to the formation of corresponding amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions, leading to the formation of more complex ring structures.
Scientific Research Applications
2,5-Dichloro-6-cyclopropylnicotinonitrile is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new chemical entities.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, although specific medical uses are still under investigation.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-6-cyclopropylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets are still under investigation, but it is believed to modulate protein-protein interactions and enzyme activities .
Comparison with Similar Compounds
2,5-Dichloro-6-cyclopropylnicotinonitrile can be compared with other similar compounds such as:
2,5-Dichloro-4,6-dimethylnicotinonitrile: Similar in structure but with additional methyl groups, which can affect its reactivity and applications.
2,5-Dichloro-6-methylnicotinonitrile: Another similar compound with a methyl group instead of a cyclopropyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2,5-dichloro-6-cyclopropylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-3-6(4-12)9(11)13-8(7)5-1-2-5/h3,5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJNNKDEFYGNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C(=N2)Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230975 | |
Record name | 2,5-Dichloro-6-cyclopropyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-17-8 | |
Record name | 2,5-Dichloro-6-cyclopropyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-6-cyclopropyl-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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